molecular formula C17H21N5 B10869544 3-butyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

3-butyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10869544
M. Wt: 295.4 g/mol
InChI Key: QFIPZLOGBVDEJK-UHFFFAOYSA-N
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Description

3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction conditions often involve heating under reflux with a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce various reduced derivatives of the parent compound.

Scientific Research Applications

3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

3-butyl-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C17H21N5/c1-4-5-9-21-11-20-17-15(16(21)18)12(2)13(3)22(17)14-7-6-8-19-10-14/h6-8,10-11,18H,4-5,9H2,1-3H3

InChI Key

QFIPZLOGBVDEJK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=N)C(=C(N2C3=CN=CC=C3)C)C

Origin of Product

United States

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